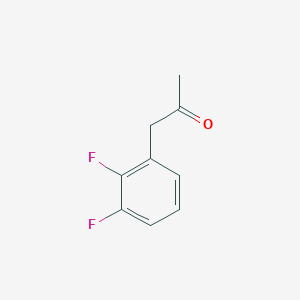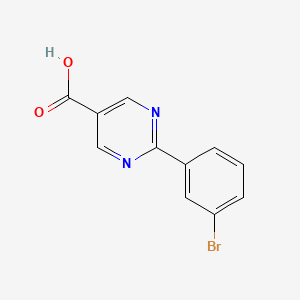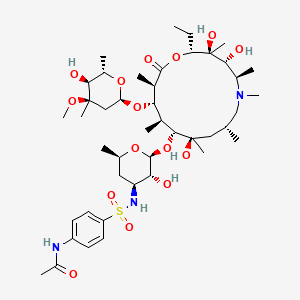
3'-N-Didesmethyl-3'-N-tosyl azithromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-N-Didesmethyl-3’-N-tosyl Azithromycin: is a derivative of azithromycin, a well-known macrolide antibiotic
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-N-Didesmethyl-3’-N-tosyl Azithromycin typically involves the selective removal of methyl groups from azithromycin followed by the introduction of a tosyl group. The reaction conditions often require the use of strong acids or bases to facilitate the demethylation process, followed by tosylation using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen and sulfur atoms.
Reduction: Reduction reactions may target the tosyl group, potentially converting it back to a simpler amine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted azithromycin derivatives.
Scientific Research Applications
Chemistry: 3’-N-Didesmethyl-3’-N-tosyl Azithromycin is used as a reference standard in analytical chemistry to study the behavior of azithromycin derivatives.
Biology: In biological research, this compound helps in understanding the structure-activity relationship of macrolide antibiotics and their interactions with bacterial ribosomes.
Medicine: While not directly used as a therapeutic agent, it aids in the development of new antibiotics by providing insights into the modification of existing drugs to overcome resistance.
Industry: In the pharmaceutical industry, this compound is used in quality control and validation processes to ensure the consistency and efficacy of azithromycin-based medications.
Mechanism of Action
The mechanism of action of 3’-N-Didesmethyl-3’-N-tosyl Azithromycin involves binding to the bacterial ribosome, similar to azithromycin. This binding inhibits protein synthesis by preventing the translocation of peptides, ultimately leading to bacterial cell death. The tosyl group may enhance its binding affinity or alter its pharmacokinetic properties.
Comparison with Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: The original macrolide antibiotic from which azithromycin and clarithromycin are derived.
Properties
CAS No. |
2095879-65-3 |
|---|---|
Molecular Formula |
C44H75N3O15S |
Molecular Weight |
918.1 g/mol |
IUPAC Name |
N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C44H75N3O15S/c1-14-33-44(11,54)37(50)27(6)47(12)22-23(2)20-42(9,53)39(25(4)36(26(5)40(52)60-33)61-34-21-43(10,57-13)38(51)28(7)59-34)62-41-35(49)32(19-24(3)58-41)46-63(55,56)31-17-15-30(16-18-31)45-29(8)48/h15-18,23-28,32-39,41,46,49-51,53-54H,14,19-22H2,1-13H3,(H,45,48)/t23-,24-,25+,26-,27-,28+,32+,33-,34+,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1 |
InChI Key |
DBZCHNDJNSRJPU-RBQZDAPESA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


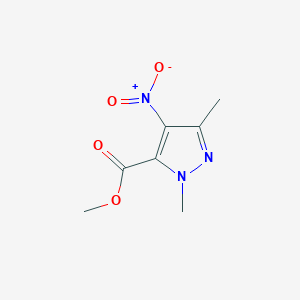
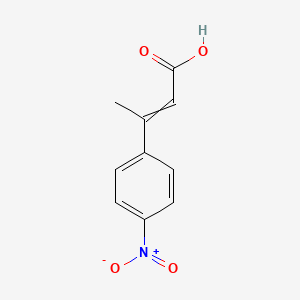
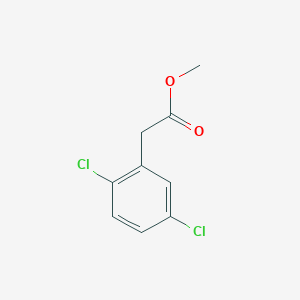
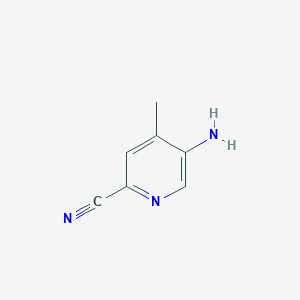
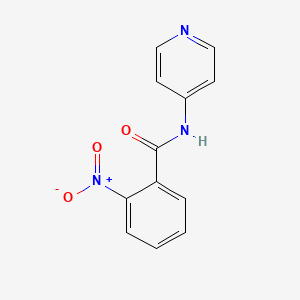
![benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate](/img/structure/B8270241.png)
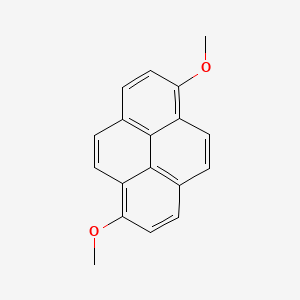
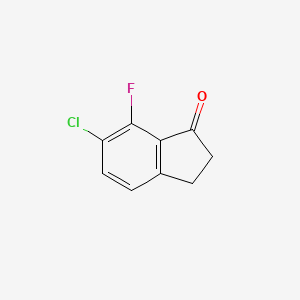
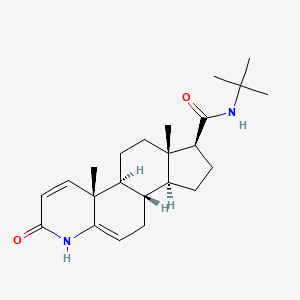
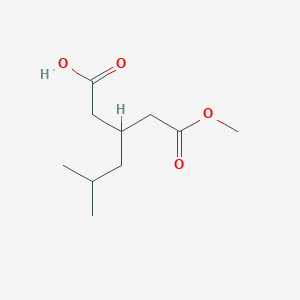
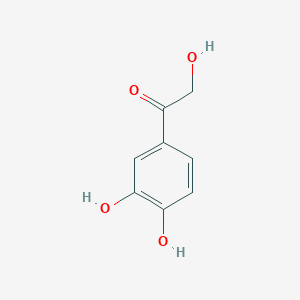
![6,7,8,9-Tetrahydro-5H-pyrimido[4,5-b]indol-4-ol](/img/structure/B8270292.png)
